
RCS-4 M9 代谢物
科学研究应用
RCS-4 M9 代谢物主要用于法医和毒理学研究。 它用作检测和鉴定生物样本中合成大麻素的分析参考标准 . 该化合物还用于研究合成大麻素的代谢和药代动力学 .
作用机制
RCS-4 M9 代谢物的作用机制涉及其与大麻素受体的相互作用。该化合物通过与这些受体结合发挥其作用,导致各种生理和生化反应。 涉及的分子靶标和途径包括激活大麻素受体 1 (CB1) 和大麻素受体 2 (CB2) .
生化分析
Biochemical Properties
The RCS-4 M9 metabolite interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is characterized by hydroxylation on both the alkyl and phenyl groups .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The RCS-4 M9 metabolite exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the RCS-4 M9 metabolite change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the RCS-4 M9 metabolite vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The RCS-4 M9 metabolite is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The RCS-4 M9 metabolite is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
This product is intended for research and forensic purposes .
准备方法
合成路线和反应条件
RCS-4 M9 代谢物的合成涉及 RCS-4 的羟基化。该过程可以在体外使用肝微粒体或在体内进行。 羟基化发生在母体化合物的烷基和苯基上 .
工业生产方法
关于 RCS-4 M9 代谢物的工业生产方法的信息有限。 它通常用于研究和法医目的,而不是用于大规模工业应用 .
化学反应分析
反应类型
RCS-4 M9 代谢物经历多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种代谢物。
还原: 虽然不太常见,但还原反应也可能发生。
取代: 烷基和苯基上的羟基可以参与取代反应.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用诸如氢化铝锂之类的还原剂。
取代: 各种亲核试剂可用于取代反应.
主要形成的产物
相似化合物的比较
类似化合物
JWH-018: 另一种具有类似代谢途径的合成大麻素。
JWH-073: 具有结构相似性,并经历类似的代谢转化。
JWH-015: 以其与大麻素受体的相互作用和类似的代谢特征而闻名.
独特性
RCS-4 M9 代谢物因其在烷基和苯基上的特定羟基化模式而独一无二。 这种独特的特征使其与其他合成大麻素及其代谢物区分开来 .
属性
IUPAC Name |
[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(22)5-4-12-21-13-18(17-6-2-3-7-19(17)21)20(24)15-8-10-16(23)11-9-15/h2-3,6-11,13-14,22-23H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSIBZRVKUYYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043151 | |
| Record name | [1-(4-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630022-96-6 | |
| Record name | [1-(4-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3-Trimethyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B591423.png)
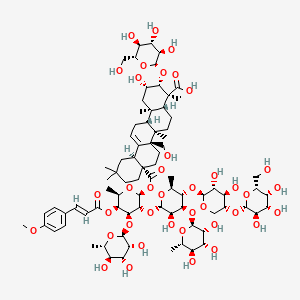
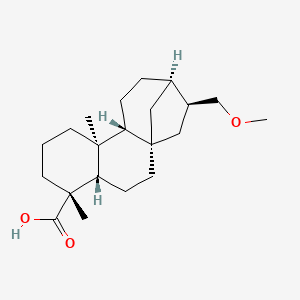
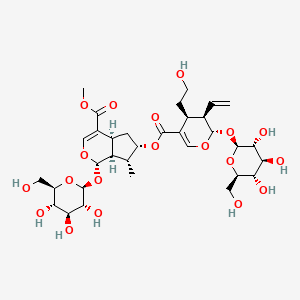
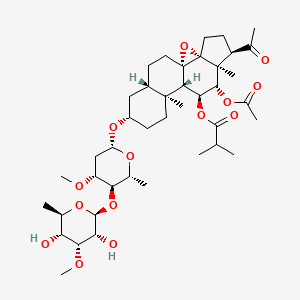
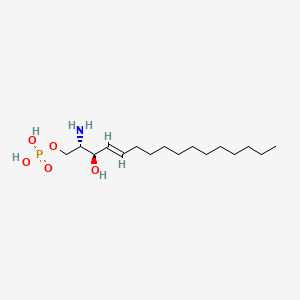
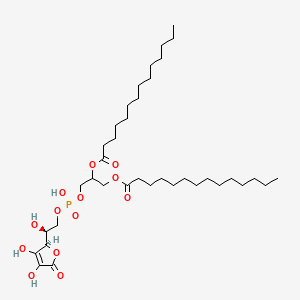
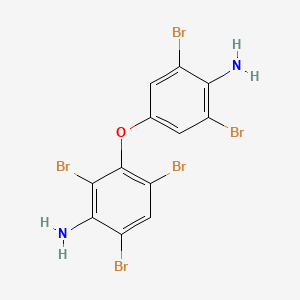
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate](/img/structure/B591438.png)
![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/new.no-structure.jpg)


